5-Acetamido-2-(trifluoroacetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

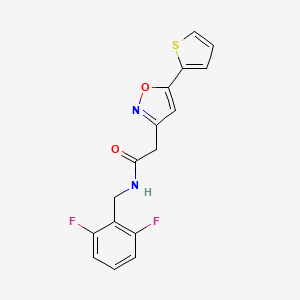

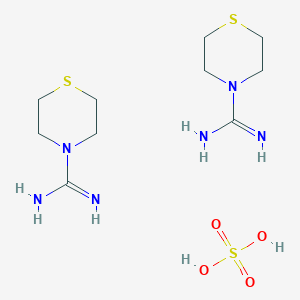

5-Acetamido-2-(trifluoroacetamido)benzoic acid is a chemical compound with the CAS Number: 1098397-49-9 . It has a molecular weight of 290.19 .

Synthesis Analysis

The synthesis of similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has been reported in the literature . The derivatives were synthesized by increasing the alkyl position (methyl) in an acetamide moiety. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .Molecular Structure Analysis

The InChI code for 5-Acetamido-2-(trifluoroacetamido)benzoic acid is 1S/C9H5F4NO3/c10-4-1-2-6 (5 (3-4)7 (15)16)14-8 (17)9 (11,12)13/h1-3H, (H,14,17) (H,15,16) .Scientific Research Applications

Organic Synthesis and Chemical Modifications

5-Acetamido-2-(trifluoroacetamido)benzoic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, derivatives of this compound have been used in the synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid, showing activity as inhibitors of growth in mouse mammary adenocarcinoma and L1210 cells in culture (Sharma, Petrie, & Korytnyk, 1988). Furthermore, a synthetic method for Tetraaza[3.3.3.3]meta- and paracyclopanes highlights the versatility of N-substituted trifluoroacetamides in organic synthesis, providing pathways to novel structures with potential application in material science and pharmacology (Shinmyozu et al., 1993).

Biochemical Applications

In biochemistry, the derivatization of compounds using trifluoroacetamide groups facilitates the analysis of complex biological samples. For instance, a GC-MS method utilizing BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) derivatization allowed for the determination of flavonoids and phenolic and benzoic acids in human plasma, offering insights into the bioavailability and pharmacokinetics of these compounds following cranberry juice consumption (Zhang & Zuo, 2004).

Material Science

The chemical properties of 5-Acetamido-2-(trifluoroacetamido)benzoic acid derivatives have been explored for creating new materials. For example, the synthesis of novel oxoammonium salts from TEMPO-based compounds, including 4-(2,2,2-trifluoroacetamido) derivatives, demonstrates their utility in enhancing the oxidizing power of these salts, which could have implications in the development of oxidation catalysts and materials processing technologies (Lambert et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from 5-Acetamido-2-(trifluoroacetamido)benzoic acid have shown potential as antimicrobial and anti-inflammatory agents. For instance, benzothiazole derivatives tethering a 1,2,3-triazole moiety exhibited promising antimicrobial activities, demonstrating the compound's role in the development of new therapeutic agents (Rezki, 2016).

Future Directions

The future directions for the study of 5-Acetamido-2-(trifluoroacetamido)benzoic acid and similar compounds could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs). This could include in-depth studies of their bioavailability, binding affinity with the COX-2 receptor, and in-vivo anti-nociceptive activity .

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-2-(trifluoroacetamido)benzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are responsible for inflammation and pain.

Mode of Action

5-Acetamido-2-(trifluoroacetamido)benzoic acid: interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction results in a decrease in the production of prostanoids, thereby reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetic properties of 5-Acetamido-2-(trifluoroacetamido)benzoic acid An in-silico study suggested that derivatives of 5-acetamido-2-hydroxy benzoic acid, which may have similar properties to5-Acetamido-2-(trifluoroacetamido)benzoic acid , have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on bioavailability would need to be studied further.

Result of Action

The molecular and cellular effects of 5-Acetamido-2-(trifluoroacetamido)benzoic acid ’s action are primarily related to its anti-inflammatory and analgesic effects. By inhibiting COX-2 and reducing prostanoid production, it can decrease inflammation and pain .

properties

IUPAC Name |

5-acetamido-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O4/c1-5(17)15-6-2-3-8(7(4-6)9(18)19)16-10(20)11(12,13)14/h2-4H,1H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWABRZEFUYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-(trifluoroacetamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)